1-Benzyl-4-(2-piperidinylmethyl)piperazine dihydrochloride
Overview
Description
1-Benzyl-4-(2-piperidinylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C17H29Cl2N3 . It is often used in various chemical and pharmaceutical applications .
Synthesis Analysis
The synthesis of piperazines, such as this compound, has been a subject of numerous studies. Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C17H29Cl2N3 . The InChI code for this compound is 1S/C18H29N3.2ClH/c1-2-4-18(5-3-1)16-21-14-12-20(13-15-21)11-8-17-6-9-19-10-7-17;;/h1-5,17,19H,6-16H2;2*1H .Scientific Research Applications
Neuroprotective Applications
A study highlighted the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, revealing that certain compounds, particularly 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, demonstrated potent anti-acetylcholinesterase (anti-AChE) activity. This compound showed significant efficacy as an antidementia agent, suggesting potential applications in neurodegenerative disease research and therapy (Sugimoto et al., 1990).
Antidiabetic Properties
Piperazine derivatives have been identified as potential antidiabetic compounds. Structure-activity relationship studies led to the identification of specific derivatives that showed a significant increase in insulin secretion in a rat model of diabetes, independent of alpha2 adrenoceptor blockage. These findings suggest a new avenue for diabetes management research (Le Bihan et al., 1999).
Oncological Research
In the context of cancer research, novel 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized and evaluated for their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation. One derivative, in particular, exhibited significant inhibitory activity, highlighting the potential for these compounds in developing new chemotherapeutic agents (Ananda Kumar et al., 2007).
Antimicrobial and Antifungal Activities
Another study focused on the synthesis and antifungal activity of benzimidazole, benzotriazole, and aminothiazole derivatives, including piperazine analogues. While benzimidazole derivatives showed significant antifungal activities, the piperazine analogue demonstrated less efficacy, providing valuable insights into the structure-activity relationships crucial for developing novel antifungal agents (Khabnadideh et al., 2012).
Enzymatic Inhibition and Metabolic Studies
Research on the oxidative metabolism of novel antidepressants identified specific piperazine derivatives involved in metabolic pathways, emphasizing the importance of understanding drug metabolism for the development of safer and more effective therapeutic agents (Hvenegaard et al., 2012).
Properties
IUPAC Name |
1-benzyl-4-(piperidin-2-ylmethyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3.2ClH/c1-2-6-16(7-3-1)14-19-10-12-20(13-11-19)15-17-8-4-5-9-18-17;;/h1-3,6-7,17-18H,4-5,8-15H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPKBMCTJKGZCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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